2,3-Dihydrobenzofuran-6-amine
Overview
Description
2,3-Dihydrobenzofuran-6-amine (DHF-6A) is an important class of organic compounds which have been studied for a number of years due to its potential applications in various areas. DHF-6A has been used in the synthesis of a variety of compounds, and its unique properties make it an attractive target for further research.
Scientific Research Applications
- Synthesis: Benzofuran compounds are synthesized using various chemical reactions, including free radical cyclization cascade and proton quantum tunneling for complex ring systems .
- Testing: The antimicrobial efficacy is tested through in vitro assays against a panel of bacterial and fungal strains. Results Summary: Some benzofuran derivatives have shown promising results in inhibiting the growth of certain microbial strains, with potential applications in treating microbial diseases .
- Testing: These compounds are tested in cell-based assays and animal models for their ability to inhibit tumor growth. Results Summary: Certain benzofuran compounds have demonstrated significant inhibition of tumor cell proliferation, indicating their potential as anticancer agents .
- Testing: The compounds are assessed for their ability to inhibit viral replication in vitro. Results Summary: Some benzofuran derivatives have shown anti-hepatitis C virus activity, suggesting their potential as therapeutic drugs for hepatitis C disease .
- Testing: Their pharmacological effects are evaluated through in vivo and in vitro studies. Results Summary: These compounds have been found to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, indicating their potential use in neurological disorders .
- Testing: The antioxidative capacity is measured using assays like DPPH and ABTS radical scavenging activity. Results Summary: Some derivatives have shown strong antioxidative activities, which could be beneficial in preventing or treating diseases caused by oxidative stress .
- Testing: The synthesized compounds undergo various pharmacological screenings to assess their drug-like properties. Results Summary: The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, making them significant in drug discovery and development .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLCRJZSWKJVQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494711 | |
Record name | 2,3-Dihydro-1-benzofuran-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-6-amine | |
CAS RN |
57786-34-2 | |
Record name | 2,3-Dihydro-6-benzofuranamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57786-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1-benzofuran-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzofuran-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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